Home > Products > Screening Compounds P51590 > N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride -

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

Catalog Number: EVT-279352
CAS Number:
Molecular Formula: C21H21ClF3N7O3S
Molecular Weight: 544.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-562271 HCl is a potent, selective, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. [, ] It is widely used as a tool compound in scientific research to investigate the biological roles of FAK in various cellular processes and disease models. [, ]

Future Directions
  • Clinical Development: Further research is needed to translate the promising preclinical findings into clinical applications, particularly for cancer and cardiac fibrosis treatment. [, , ]

  • Combination Therapies: Exploring combination therapies with PF-562271 HCl and other anticancer agents, such as temozolomide, could lead to more effective treatment strategies for challenging cancers like glioblastoma. []

  • Drug Resistance: Investigating mechanisms of potential resistance to PF-562271 HCl is crucial for optimizing its long-term therapeutic efficacy. []

PF-562271

  • Compound Description: PF-562271 is a potent, ATP-competitive inhibitor of focal adhesion kinase (FAK). [] It exhibits anti-tumor activity by inhibiting tumor cell invasion, proliferation, and survival. [] PF-562271 has been investigated in clinical trials for the treatment of advanced solid tumors. []

Pomalidomide

  • Relevance: Researchers have designed and synthesized a series of FAK-targeting PROTACs by linking a PF-562271 derivative to Pomalidomide. [] This suggests a structural relationship between PF-562271 HCl and Pomalidomide is being explored to develop new anticancer therapies.

Temozolomide (TMZ)

  • Relevance: Studies have investigated combining TMZ with PF-562271 for glioblastoma treatment. [, ] This suggests a potential synergistic effect between these compounds and highlights the exploration of combination therapies involving PF-562271 HCl and other anticancer agents.

PP2

  • Compound Description: PP2 is a selective inhibitor of the Src family of kinases, which includes Src and FAK. []
  • Relevance: PP2 has been used in research to investigate the role of FAK in cardiac fibrosis. [] Its use in similar studies to PF-562271 HCl underscores the overlapping biological activity and potential shared structural features between the two compounds, targeting FAK and related kinases.

4-((4-(4-ethylpiperazin-1-yl)phenyl)amino)-N-(3,4,5-trichlorophenyl)-7H-pyrrolo-[2,3-d]pyrimidine-7-carboxamide hydrochloride (13i HCl)

  • Compound Description: 13i HCl is a potent and selective inhibitor of casein kinase 1 delta (CK1δ), showing promising anti-bladder cancer activity. []
  • Relevance: Both 13i HCl and PF-562271 HCl are investigated as potential therapeutic agents for cancer treatment. [, ] While their primary targets differ (CK1δ vs. FAK), the research highlights the exploration of structurally related compounds within the broader class of kinase inhibitors for anticancer drug development.
Classification

The compound is classified as a sulfonamide and is specifically noted for its inhibitory action on cellular signaling pathways involved in osteoblast activity and bone formation. Its chemical structure includes multiple functional groups that contribute to its biological activity.

Synthesis Analysis

The synthesis of N-Methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 2-amino-substituted pyrimidines and indoles, which serve as the foundational building blocks.
  2. Formation of Indole Derivative: The indole derivative is synthesized through cyclization reactions involving appropriate precursors, often requiring specific conditions such as temperature control and the use of catalysts.
  3. Pyrimidine Modification: The trifluoromethyl group is introduced onto the pyrimidine ring via electrophilic substitution reactions, which may involve reagents like trifluoromethylating agents.
  4. Amine Coupling: The final compound is formed through a series of coupling reactions between the modified pyrimidine and the indole derivative, followed by the introduction of the methanesulfonamide group. This step often requires activation of the amine or sulfonamide to facilitate the reaction.
  5. Hydrochloride Salt Formation: The hydrochloride salt is typically formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.
Molecular Structure Analysis

The molecular formula for N-Methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride is C22H22ClF3N6O3SC_{22}H_{22}ClF_{3}N_{6}O_{3}S, with a molecular weight of approximately 506.5 g/mol.

Structural Features

  1. Indole Moiety: The compound contains an indole ring that contributes to its biological activity.
  2. Pyrimidine Ring: The presence of a trifluoromethyl group on the pyrimidine enhances lipophilicity and alters pharmacokinetic properties.
  3. Methanesulfonamide Group: This functional group plays a crucial role in binding interactions with target enzymes.

Data Analysis

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine precise bond angles and distances, contributing to understanding its mechanism of action.

Chemical Reactions Analysis

N-Methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride participates in various chemical reactions:

  1. Kinase Inhibition: The compound acts as an inhibitor for proline-rich tyrosine kinase 2 and focal adhesion kinase, leading to downstream effects on cell signaling pathways.
  2. Substitution Reactions: It can undergo nucleophilic substitutions due to the presence of reactive functional groups, particularly in synthetic modifications.
  3. Degradation Pathways: Understanding its stability under various conditions (e.g., pH changes, temperature variations) is crucial for predicting its behavior in biological systems.
Mechanism of Action

The mechanism of action primarily involves the inhibition of proline-rich tyrosine kinase 2 and focal adhesion kinase:

  1. Inhibition of Kinase Activity: By binding to these kinases, N-Methyl-N-[3... prevents their phosphorylation activities, leading to altered cellular responses such as reduced migration and increased osteoblast activity.
  2. Bone Formation Stimulation: The compound has been shown to promote osteoblast recruitment and activity in preclinical models, suggesting potential applications in bone health therapies.
Physical and Chemical Properties Analysis

Key Properties

  1. Solubility: The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for pharmaceutical formulations.
  2. Stability: Stability studies indicate that it should be stored at low temperatures (around +4°C) to maintain efficacy.
  3. Melting Point: Detailed melting point data would provide insight into purity and crystallinity but needs empirical determination through experimental methods.

Analytical Techniques

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to analyze purity and confirm identity during synthesis.

Applications

N-Methyl-N-[3... has several promising applications:

  1. Pharmaceutical Development: It serves as a lead compound in developing therapeutics aimed at enhancing bone density or treating osteoporosis.
  2. Research Tool: As a kinase inhibitor, it can be utilized in research settings to study signaling pathways involved in cell growth and differentiation.
  3. Potential Treatment for Bone Loss Disorders: Given its ability to stimulate bone formation, it may have applications in treating conditions associated with bone loss, particularly post-menopausal osteoporosis.

Properties

Product Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

Molecular Formula

C21H21ClF3N7O3S

Molecular Weight

544.0 g/mol

InChI

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H

InChI Key

RQEBZJWSAAWCAV-UHFFFAOYSA-N

SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

PF562271; PF562271; PF-562271; PF562,271; PF562,271; PF-562,271; PF-00562271; PF00562271; PF 00562271; PF562271 hydrochloride. PF271, PF-271, PF 271

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.